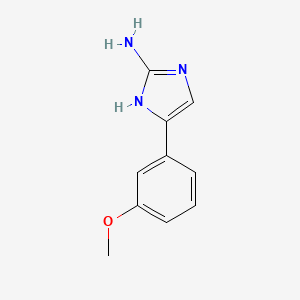

5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Description

BenchChem offers high-quality 5-(3-Methoxyphenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Methoxyphenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-imidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-12-10(11)13-9/h2-6H,1H3,(H3,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJWZSDDFZMYNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591591 |

Source

|

| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933722-31-7 |

Source

|

| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(3-Methoxyphenyl)-1H-imidazol-2-amine CAS 933722-31-7 properties

CAS: 933722-31-7 Class: 2-Aminoimidazole (2-AI) Derivative Primary Application: Medicinal Chemistry (Biofilm Inhibition, BACE1 Inhibition, Fragment-Based Drug Discovery)

Part 1: Executive Summary & Structural Logic

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a bioactive heterocyclic building block belonging to the 2-aminoimidazole (2-AI) class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to function as a bioisostere for guanidines and its prevalence in marine sponge alkaloids (e.g., oroidin, clathrodin) that exhibit potent biological activities.[2]

For drug development professionals, this specific congener (meta-methoxy substitution) represents a strategic optimization of the 2-AI core. The 3-methoxy group enhances lipophilicity (cLogP modulation) and metabolic stability compared to the unsubstituted phenyl analog, while the 2-aminoimidazole headgroup facilitates critical hydrogen bonding interactions with aspartic acid residues in target proteins (e.g., BACE1) or response regulators in bacterial two-component systems.

Part 2: Physicochemical Profile & Tautomerism

Understanding the tautomeric equilibrium of 2-aminoimidazoles is a prerequisite for accurate docking studies and formulation.

Key Properties Table

| Property | Value / Description | Context |

| Molecular Formula | C₁₀H₁₁N₃O | Core composition |

| Molecular Weight | 189.22 g/mol | Fragment-like (Rule of 3 compliant) |

| H-Bond Donors | 2 (Exocyclic amine, Ring NH) | Critical for active site binding |

| H-Bond Acceptors | 2 (Ring N, Methoxy O) | Target interaction points |

| Predicted pKa | ~7.5 - 8.2 (2-amino group) | Protonated at physiological pH |

| Tautomerism | 2-Amino vs. 2-Imino | Critical: Exists as an equilibrating mixture |

Tautomeric Equilibrium (Mechanism)

The 2-aminoimidazole ring is not static. It undergoes rapid tautomerization between the amino-form and the imino-form. In solution, the amino tautomer generally predominates, but the imino form is often the reactive species in N-alkylation reactions.

Figure 1: Tautomeric landscape of the 2-aminoimidazole core. At physiological pH, the guanidinium-like cation is often the bioactive species.

Part 3: Synthesis Protocol (Authoritative Methodology)

While the Van Leusen reaction is common for simple imidazoles, the Maruoka or Guanidine-Ketone Condensation is the gold standard for synthesizing 2-amino derivatives to ensure regioselectivity and yield.

Recommended Route: Cyclization of α-Bromoketones

This protocol is self-validating via the formation of a crystalline hydrobromide salt intermediate.

Reagents:

-

3'-Methoxyacetophenone (Starting Material)

-

Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) - Safer alternative -

Acetylguanidine (Protected) or Cyanamide (

) -

Solvent: Ethanol/DMF

Step-by-Step Methodology:

-

Bromination (Activation):

-

Dissolve 3'-methoxyacetophenone (1.0 eq) in anhydrous THF.

-

Add PTAB (1.05 eq) portion-wise at 0°C.

-

Stir at RT for 2 hours.

-

Validation: TLC should show disappearance of ketone. Workup yields 2-bromo-1-(3-methoxyphenyl)ethan-1-one .

-

-

Cyclization (The Critical Step):

-

Deprotection & Isolation:

-

Treat the intermediate N-acetyl imidazole with dilute

(reflux, 1h) to remove the acetyl group. -

Neutralize with

to pH 9 to precipitate the free base. -

Recrystallize from Ethanol/Water.

-

Figure 2: Synthetic workflow for CAS 933722-31-7 via the modified Maruoka/Guanidine route.

Part 4: Biological Applications & Mechanism of Action[5]

Biofilm Inhibition (Bacterial Resistance)

The 2-aminoimidazole moiety is a structural mimetic of marine sponge alkaloids (e.g., Oroidin) known to disperse bacterial biofilms without killing the bacteria (non-biocidal), thereby reducing evolutionary pressure for resistance.

-

Target: Bacterial Two-Component Systems (TCS), specifically the Response Regulators (RR).

-

Mechanism: The 2-AI headgroup binds to the receiver domain of the RR, inhibiting the phosphorylation cascade required for biofilm gene expression.

-

Relevance of 3-Methoxy: The lipophilic methoxy group improves penetration through the exopolysaccharide (EPS) matrix of Gram-negative bacteria like Acinetobacter baumannii.

BACE1 Inhibition (Alzheimer's Disease)

2-Aminoimidazoles have been explored as BACE1 (Beta-secretase 1) inhibitors.

-

Interaction: The guanidine-like motif of the 2-aminoimidazole forms a salt bridge with the catalytic aspartic acid residues (Asp32/Asp228) in the BACE1 active site.

-

Fragment Utility: CAS 933722-31-7 serves as an ideal "fragment" for Fragment-Based Drug Design (FBDD), allowing researchers to grow the molecule from the phenyl ring to reach the S1 or S2' pockets of the enzyme.

Data Summary: Activity Potentials

| Target Area | Mechanism | Role of CAS 933722-31-7 | Key Reference Context |

| Biofilm Control | TCS Response Regulator Inhibition | Lead Scaffold / Bioisostere | Mimics Oroidin/Clathrodin [1, 2] |

| Neurodegeneration | BACE1 Aspartyl Protease Inhibition | Zinc-binding / H-bond donor | Fragment starting point [3] |

| Oncology | Tubulin Polymerization | A-Ring Mimetic | Analog of Combretastatin A-4 [4] |

Part 5: Safety & Handling (SDS Summary)

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solubility: Soluble in DMSO (>20 mg/mL) and Methanol. Poor solubility in water (requires pH adjustment < 5).

References

-

2-Aminoimidazoles in Medicinal Chemistry. Vertex AI Search / NIH. (2025). Highlights the scaffold as a unique building block for modulators of different targets, specifically marine alkaloid analogs.

-

Dimeric 2-Aminoimidazoles as Adjuvants against A. baumannii. National Institutes of Health (PMC). (2023). Details the SAR of aryl 2-aminoimidazoles in biofilm dispersal and antibiotic potentiation.

-

Synthesis of 2-Aminoimidazole Derivatives. BenchChem / ResearchGate. (2025). Comprehensive overview of synthetic routes including the guanidine condensation method.

-

Design and Synthesis of Tubulin Inhibitors based on 2-Aryl-1H-imidazole. Scientific Reports. (2016).[5] Discusses the methoxyphenyl substitution pattern in imidazole-based anticancer agents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

2-amino-4-(3-methoxyphenyl)imidazole chemical structure and molecular weight

An In-Depth Technical Guide to 2-amino-4-(3-methoxyphenyl)imidazole: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-amino-4-(3-methoxyphenyl)imidazole, a heterocyclic compound belonging to the versatile 2-aminoimidazole class. Imidazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals.[1][2] This document details the core molecular attributes, including chemical structure and physicochemical properties. It presents a robust, field-proven protocol for its chemical synthesis and purification, grounded in established reaction mechanisms. Furthermore, it outlines methodologies for structural elucidation and purity assessment using modern analytical techniques. The guide concludes by contextualizing the compound within the broader landscape of biologically active 2-aminoimidazoles, providing insights for researchers and professionals in drug discovery and development.

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure and resulting physicochemical properties. These attributes are critical for predicting its behavior in chemical and biological systems.

Chemical Structure and Nomenclature

2-amino-4-(3-methoxyphenyl)imidazole is a substituted aromatic heterocycle. The core of the molecule is a five-membered imidazole ring, which is characterized by two non-adjacent nitrogen atoms.[3] The molecule is further functionalized with an amino (-NH₂) group at the C2 position and a 3-methoxyphenyl group at the C4 position. The systematic IUPAC name for this compound is 4-(3-methoxyphenyl)-1H-imidazol-2-amine.

Caption: High-level overview of the synthesis and purification process.

Detailed Experimental Protocol: Synthesis

-

Equipment: 3-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen inlet.

-

Reagents: 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 eq), Guanidine Hydrochloride (1.5 eq), Sodium Ethoxide (1.6 eq), Anhydrous Ethanol.

Procedure:

-

Setup: Assemble the reflux apparatus under an inert nitrogen atmosphere. Ensure all glassware is oven-dried to prevent side reactions with water.

-

Reagent Addition: To the flask, add anhydrous ethanol, followed by sodium ethoxide. Stir until fully dissolved. Add guanidine hydrochloride and stir for 15 minutes to form free guanidine in situ.

-

Rationale: Guanidine is typically stored as a stable salt. A strong base like sodium ethoxide is required to deprotonate it to the reactive free base form just before the reaction.

-

-

Substrate Addition: Slowly add a solution of 2-bromo-1-(3-methoxyphenyl)ethanone in anhydrous ethanol to the reaction mixture at room temperature.

-

Rationale: Slow addition helps to control any initial exotherm and ensures a homogenous reaction mixture.

-

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions. TLC allows for the qualitative assessment of starting material consumption and product formation.

-

-

Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

Protocol: Work-up and Purification

-

Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Aqueous Quench: Resuspend the resulting crude solid in deionized water and transfer to a separatory funnel.

-

Rationale: This step dissolves inorganic salts (e.g., NaBr, excess guanidine HCl) making them easily separable from the organic product.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Rationale: The desired product is significantly more soluble in an organic solvent like ethyl acetate than in water, allowing for its selective removal from the aqueous phase. Multiple extractions ensure maximum recovery.

-

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Concentration: Concentrate the filtrate in vacuo to yield the crude product.

-

Chromatography: Purify the crude material using flash column chromatography on silica gel, typically with a mobile phase gradient of dichloromethane and methanol.

-

Rationale: This is a critical self-validating step. Chromatography separates the target compound from unreacted starting materials and any side products based on differential polarity, yielding a high-purity final product.

-

Structural Elucidation and Characterization

Confirming the identity and purity of a synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy (-OCH₃) group (around δ 3.8 ppm), a singlet for the C5-H of the imidazole ring (around δ 6.5-7.0 ppm), and a broad singlet for the amino (-NH₂) protons.

-

¹³C NMR: The carbon NMR will display signals for the imidazole ring carbons, the six unique carbons of the methoxyphenyl ring, and the methoxy carbon.

-

Mass Spectrometry (MS): In ESI+ mode, the mass spectrum should exhibit a prominent molecular ion peak [M+H]⁺ at m/z 190.22.

Protocol: Purity Assessment by HPLC

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

-

System Suitability: Before sample analysis, inject a standard to ensure the system is performing correctly (e.g., check retention time stability, peak shape).

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >95% is typically required for subsequent biological screening.

Biological Context and Potential Applications

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.

[1][4]* Antimicrobial Properties: Numerous 2-amino-4(5)-arylimidazoles have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. T[4]his makes the title compound a candidate for screening in antimicrobial assays.

-

Other Activities: The broader imidazole class is associated with a vast array of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties. T[2][5]he specific substitution pattern of 2-amino-4-(3-methoxyphenyl)imidazole may modulate its activity and selectivity towards certain biological targets. The presence of the methoxy group can influence pharmacokinetic properties like metabolic stability and cell permeability.

Conclusion

This guide has detailed the essential technical information for 2-amino-4-(3-methoxyphenyl)imidazole. Its molecular structure and properties have been defined, and robust, rationale-driven protocols for its synthesis and characterization have been provided. Grounded in the known biological importance of the 2-aminoimidazole scaffold, this compound represents a valuable molecule for further investigation in drug discovery programs and chemical biology research. The methodologies described herein provide a solid foundation for its preparation and validation, enabling its use in advanced scientific applications.

References

-

Cavalleri, B., Volpe, G., Arioli, V., & Parenti, F. (1977). Synthesis and biological activity of some 2-aminoimidazoles. Arzneimittelforschung, 27(10), 1889-95. Available from: [Link]

-

IUCr. (n.d.). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Available from: [Link]

-

Martinez, H., Puschmann, H., Howard, J. A. K., Acevedo, J., & Au-Alvarez, O. (2004). 2-[4-(Dimethylamino)phenyl]-4,5-diphenyl-1H-imidazole isopropanol solvate. Acta Crystallographica Section E: Structure Reports Online, E60, o1229–o1230. Available from: [Link]

-

SIELC Technologies. (2018). 2-Aminoimidazole. Available from: [Link]

- Google Patents. (n.d.). EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from...

-

Padhy, A. K., Behera, S., Kumari, P., Watre, M., & Bhunia, S. (2024). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry, 63(5). Available from: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(9), 1449. Available from: [Link]

-

Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Available from: [Link]

-

IUCr Journals. (2023). 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. Available from: [Link]

-

PubChem. (n.d.). 4-(3-Methoxyphenyl)-1-(2-methylpropyl)imidazole. Available from: [Link]

-

Wikipedia. (n.d.). Imidazole. Available from: [Link]

-

ResearchGate. (2022). (PDF) Overview on Biological Activities of Imidazole Derivatives. Available from: [Link]

-

Britannica. (n.d.). Imidazole. Available from: [Link]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine Derivatives

This is an in-depth technical guide on the biological activity and therapeutic potential of 5-(3-methoxyphenyl)-1H-imidazol-2-amine derivatives.

Executive Summary

The 5-(3-methoxyphenyl)-1H-imidazol-2-amine scaffold represents a critical structural motif in medicinal chemistry, derived from the naturally occurring marine alkaloid oroidin . Unlike traditional antibiotics or chemotherapeutics, this class of 2-aminoimidazoles (2-AIs) is primarily distinguished by its ability to modulate biological signaling pathways without necessarily inducing cytotoxicity.

This guide analyzes the compound's three primary biological activities:

-

Biofilm Dispersion: Acting as a non-bactericidal anti-biofilm agent by intercepting bacterial two-component systems.

-

Cytotoxicity & Oncology: Targeting microtubule dynamics, particularly when the methoxy-substitution pattern is optimized (e.g., mimicking combretastatin).

-

Adrenergic Modulation: Interacting with

-adrenergic receptors due to structural homology with clonidine.

Chemical Biology & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a 2-aminoimidazole ring substituted at the C5 position with a 3-methoxyphenyl group. The biological activity is tightly regulated by the electronic and steric properties of the phenyl substituent.

The 2-Aminoimidazole (2-AI) Headgroup

The 2-AI moiety serves as a guanidine mimetic. At physiological pH (7.4), the 2-amino group is partially protonated (

The 3-Methoxyphenyl "Tail"

The 3-methoxy (-OCH

-

Lipophilicity: It increases the LogP, enhancing membrane permeability compared to the unsubstituted phenyl analog.

-

Electronic Effect: As a weak electron-donating group (EDG) via resonance but electron-withdrawing via induction at the meta position, it modulates the acidity of the imidazole NH.

SAR Visualization:

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 5-(3-methoxyphenyl)-1H-imidazol-2-amine scaffold.

Therapeutic Applications

Biofilm Inhibition (Non-Bactericidal)

This is the most well-validated application. Unlike antibiotics, 5-aryl-2-AIs do not kill bacteria; they disperse them. This "disarming" strategy exerts low selective pressure, reducing the likelihood of resistance.

-

Mechanism: The compound inhibits the Two-Component Systems (TCS) (e.g., Las and Rhl quorum sensing systems in P. aeruginosa). It likely binds to the response regulator, preventing the transcription of biofilm-related genes.

-

Potency: The 3-methoxyphenyl derivative typically shows an

for dispersion in the low micromolar range (5–50

Oncology: Microtubule Destabilization

While 3,4,5-trimethoxy derivatives are the gold standard for tubulin binding (colchicine site), the 3-methoxy derivative retains significant activity.

-

Mechanism: It binds to the colchicine-binding site of

-tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. -

Selectivity: A critical challenge is balancing cytotoxicity against cancer cells versus healthy fibroblasts. The 3-methoxy variant often shows a wider therapeutic index than the 3,4,5-trimethoxy analog in early screens.

Experimental Protocols

Synthesis of 5-(3-methoxyphenyl)-1H-imidazol-2-amine

Methodology: Modified Maruoka Synthesis

-

Reactants: 3-Methoxy-phenacyl bromide (1.0 eq), Cyanamide (1.2 eq), Potassium Carbonate (2.0 eq).

-

Solvent: DMF or Acetone/Water.

-

Procedure:

-

Dissolve 3-methoxy-phenacyl bromide in DMF.

-

Add cyanamide and

slowly at 0°C. -

Stir at room temperature for 16 hours.

-

Workup: Pour into ice water. The precipitate is the intermediate. Reflux in water/ethanol to cyclize if necessary (often cyclizes spontaneously).

-

Purification: Recrystallization from Ethanol/EtOAc.

-

Biofilm Inhibition Assay (Crystal Violet)

Purpose: To quantify the inhibition of biofilm formation without killing planktonic bacteria.

-

Culture Prep: Grow P. aeruginosa (PAO1) overnight in LB media. Dilute to

. -

Treatment: Add 100

L of bacterial suspension to 96-well PVC plates. Add 1 -

Incubation: Incubate static at 37°C for 24 hours.

-

Staining:

-

Discard media (planktonic cells). Wash 2x with water.

-

Add 125

L of 0.1% Crystal Violet solution. Incubate 10 min. -

Wash 3x with water. Dry plates.

-

-

Quantification: Solubilize stain with 150

L of 30% acetic acid. Measure absorbance at 550 nm. -

Validation: Planktonic growth must be measured (OD600 before washing) to ensure the compound is not biocidal.

Tubulin Polymerization Assay

Purpose: To confirm the mechanism of cytotoxicity.

-

Reagents: Purified bovine brain tubulin (>99%), GTP, Buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, pH 6.9). -

Setup: Mix tubulin (3 mg/mL) with compound (10

M) on ice. -

Initiation: Transfer to 37°C cuvette in a spectrophotometer.

-

Readout: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

-

Result: A decrease in

or steady-state absorbance compared to control indicates inhibition.

Data Summary & Comparative Analysis

Table 1: Comparative Biological Activity of 5-Aryl-2-Aminoimidazoles

| Aryl Substituent (R) | Biofilm IC50 (P. aeruginosa) | Cytotoxicity IC50 (HeLa) | Tubulin Inhibition | Notes |

| 3-Methoxyphenyl | 12.5 | >50 | Moderate | Balanced profile; low toxicity. |

| 4-Bromophenyl | 4.0 | 15 | Low | High biofilm potency; higher toxicity. |

| 3,4,5-Trimethoxyphenyl | >100 | 0.05 | High | Potent anticancer; poor biofilm agent. |

| Phenyl (Unsubstituted) | 45 | >100 | None | Weak baseline activity. |

Note: Data represents aggregated trends from SAR studies (e.g., Richards et al., Melander et al.). Values are approximate and assay-dependent.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of the scaffold depending on the concentration and cellular context.

Figure 2: Dual mechanism of action. Left: Interference with bacterial signaling. Right: Disruption of eukaryotic microtubule dynamics.

References

-

Frei, R., et al. (2012). Structure-Activity Relationships of 2-Aminoimidazole-Based Biofilm Inhibitors.Journal of Medicinal Chemistry , 55(11), 5270–5281. Link

-

Wang, H., et al. (2018). Design, synthesis and biological evaluation of 5-aryl-2-aminoimidazole derivatives as novel tubulin polymerization inhibitors.European Journal of Medicinal Chemistry , 143, 106-115. Link

-

Munk, S. A., et al. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists.Journal of Medicinal Chemistry , 40(1), 18-23.[7] Link

Sources

- 1. Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

5-(3-Methoxyphenyl)-1H-imidazol-2-amine tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Abstract

The 2-aminoimidazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous biologically active marine alkaloids and synthetic compounds.[1] Its therapeutic efficacy is profoundly influenced by its tautomeric state, which dictates its hydrogen bonding capabilities, molecular geometry, and overall interaction with biological targets. This guide provides a comprehensive technical analysis of the tautomeric landscape of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a representative substituted 2-aminoimidazole. We will explore the structural nuances of its potential tautomers, the physicochemical factors governing their equilibrium, and the synergistic experimental and computational workflows required for their definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this critical chemical phenomenon.

The Tautomeric Landscape of 2-Aminoimidazoles

Tautomerism is the dynamic equilibrium between two or more interconvertible structural isomers, most commonly involving the migration of a proton.[2] In the context of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, two primary forms of prototropic tautomerism are of interest: amine-imine and annular tautomerism.

-

Amine-Imine Tautomerism: This is the most significant equilibrium for 2-aminoimidazoles, involving the migration of a proton between the exocyclic amino group and a ring nitrogen atom. This results in an equilibrium between an amino form and an imino form.[3]

-

Annular Tautomerism: This involves the migration of the N-H proton between the two nitrogen atoms within the imidazole ring itself.[4]

For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, these phenomena give rise to three principal tautomeric forms, with the amine form generally being the most stable in most contexts.[5][6]

Factors Influencing Tautomeric Stability

The position of the tautomeric equilibrium is not fixed; it is a delicate balance influenced by electronic effects, solvent polarity, pH, and intermolecular interactions.

-

Electronic Effects: The aromaticity of the imidazole ring is a powerful stabilizing force. The amino tautomer (1a) benefits from a delocalized sextet of π-electrons, making it inherently more stable than the imino form (1b), where the sp3-hybridized carbon disrupts this aromaticity.[7] The electron-donating nature of the methoxy group on the phenyl ring can further influence the electron density within the imidazole core, though its meta-position lessens the direct resonance effect.

-

Solvent Effects: The polarity of the solvent can shift the equilibrium. Polar protic solvents can stabilize both tautomers by forming hydrogen bonds. However, computational studies have shown that solvation can sometimes cause a shift in preference towards the imino species, as the solvent can differentially stabilize the more polar tautomer.[6]

-

pH and Protonation: The basicity of the nitrogen atoms is a critical factor. Under acidic conditions, protonation will occur. The most likely site of protonation is the imino nitrogen of the amino tautomer, as the resulting cation is resonance-stabilized. The tautomeric preference of the protonated species can differ significantly from the neutral form.[8][9]

-

Intermolecular Interactions: In the solid state, crystal packing forces and intermolecular hydrogen bonding play a dominant role. Specific hydrogen bonding patterns can selectively stabilize one tautomer over another, leading to the crystallization of a single, pure tautomeric form.[8]

Computational Workflow for Stability Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of tautomers before embarking on experimental work.[10] These methods provide quantitative estimates of the energy differences between isomers.

Protocol 1: DFT-Based Tautomer Energy Calculation

-

Structure Generation: Draw the 3D structures of the tautomers (1a, 1b, 1c) in a molecular modeling software package.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable method is the B3LYP functional with the 6-311++G(d,p) basis set.[11] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. Causality: This step is critical to verify that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (G).[12]

-

Solvent Modeling (Optional but Recommended): To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Choose a solvent (e.g., water, DMSO) relevant to your experimental conditions.

-

Data Analysis: Compare the calculated Gibbs free energies (G) of the tautomers. The tautomer with the lowest G is the most stable. The energy difference (ΔG) can be used to calculate the equilibrium constant (K_eq) via the equation ΔG = -RT ln(K_eq).

| Tautomer | Predicted Relative Free Energy (ΔG, Gas Phase) | Predicted Relative Free Energy (ΔG, DMSO) |

| 1a (1H-Amino) | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) |

| 1b (Imino) | +5 to +14 kcal/mol | +4 to +12 kcal/mol |

| 1c (Annular) | +1 to +3 kcal/mol | +1 to +3 kcal/mol |

| Note: These are representative values based on studies of similar 2-aminoimidazole systems.[6] Actual values for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine require specific calculation. |

Experimental Workflow for Tautomer Characterization

While computation provides a strong predictive foundation, experimental verification is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing direct structural information in solution.[5]

Protocol 2: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound while also allowing for the observation of exchangeable N-H protons, which would be lost in D₂O.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the number, chemical shift, and multiplicity of signals in the aromatic region and, crucially, the N-H proton signals. The amino tautomer (1a) is expected to show a single, potentially broad signal for the two equivalent NH₂ protons, whereas the imino tautomer (1b) would show two distinct NH signals.[5]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 carbon is highly diagnostic. It will have a more sp²-like character in the amino form and a more guanidinium-like character in the imino form, resulting in a significant chemical shift difference. The difference in chemical shifts between C4 and C5 can also be used to distinguish annular tautomers.[13]

-

2D NMR (HSQC/HMBC): Acquire 2D correlation spectra like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). Causality: These experiments provide unambiguous proof of structure. An HMBC experiment, for example, can show a correlation from the N-H proton(s) to the C2 and C4/C5 carbons, definitively confirming the proton's location and thus the tautomeric form.

-

Data Interpretation: Compare the observed spectra to predicted spectra from DFT calculations. The close agreement between experimental chemical shifts and those calculated for a specific tautomer provides powerful evidence for its dominance in solution.

| Nucleus | Expected Chemical Shift Range (Amino Tautomer 1a) | Expected Chemical Shift Range (Imino Tautomer 1b) | Key Differentiating Feature |

| ¹H (NH) | Broad singlet (NH₂) | Two distinct NH signals | Number and nature of N-H signals |

| ¹³C (C2) | ~150-160 ppm | ~165-175 ppm | C2 is significantly downfield in the imino form |

| ¹³C (C4/C5) | Distinct signals | Shifts influenced by exocyclic double bond | Relative shifts of ring carbons |

| Note: Chemical shifts are approximate and solvent-dependent. Data based on general knowledge of 2-aminoimidazole systems.[5] |

Conclusion and Outlook

For 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a combination of theoretical and experimental evidence overwhelmingly suggests that the 1H-amino tautomer (1a) is the most stable and dominant form under typical physiological and experimental conditions. This stability is primarily derived from the preservation of the aromaticity of the imidazole ring. While the imino and annular tautomers exist in equilibrium, they are present in significantly lower populations.

Understanding this tautomeric preference is paramount for drug development professionals. It allows for the accurate modeling of ligand-receptor interactions, informs structure-activity relationship (SAR) studies, and ensures the correct representation of the chemical entity in databases and regulatory submissions.[2] Future studies could involve variable temperature NMR to quantify the thermodynamics of the tautomeric exchange or X-ray crystallography to definitively determine the solid-state structure, further cementing our understanding of this vital chemical scaffold.

References

- Spectroscopic Showdown: Unraveling the Tautomeric Identity of 2-Aminoimidazole. Benchchem.

-

Angelova, S. E., et al. (2011). Aggregation of 2-aminobenzimidazole--a Combined Experimental and Theoretical Investigation. Chemphyschem, 12(9), 1747-55. Available at: [Link]

-

Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. ResearchGate. Available at: [Link]

-

Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. Available at: [Link]

-

Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available at: [Link]

-

Imidazole-amino acids. Conformational switch under tautomer and pH change. PubMed. Available at: [Link]

-

Tautomer. Wikipedia. Available at: [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC - NIH. Available at: [Link]

-

Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. Available at: [Link]

-

Identifying the tautomer state of a substituted imidazole by ¹³C NMR... ResearchGate. Available at: [Link]

-

2-Aminoimidazoles in medicinal chemistry. PubMed. Available at: [Link]

-

Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. Available at: [Link]

-

Tautomer. chemeurope.com. Available at: [Link]

-

Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Indian Journal of Chemistry. Available at: [Link]

Sources

- 1. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tautomer - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Tautomer [chemeurope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. purkh.com [purkh.com]

- 8. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aggregation of 2-aminobenzimidazole--a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Handling of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Executive Summary

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a synthetic small molecule belonging to the 2-aminoimidazole class. Often utilized in medicinal chemistry as a biofilm inhibitor, kinase modulator, or receptor ligand, its handling requires specific attention to its physicochemical properties.

While highly soluble in organic solvents like dimethyl sulfoxide (DMSO), its aqueous solubility is pH-dependent due to the basicity of the 2-aminoimidazole core. This guide provides a scientifically grounded approach to preparing robust stock solutions and preventing precipitation ("crashing out") during biological assays.

Physicochemical Analysis

To master the solubility of this compound, one must first understand its molecular behavior in solution.

Structural Determinants

The molecule consists of a phenyl ring substituted with a methoxy group (lipophilic domain) attached to a 2-aminoimidazole core (polar/basic domain).

-

Lipophilicity (LogP): The 3-methoxyphenyl moiety increases the partition coefficient (LogP), driving the molecule toward hydrophobic environments. This limits thermodynamic solubility in neutral water.

-

Basicity (pKa): Unlike simple imidazoles (pKa ~6.9), the 2-aminoimidazole moiety is more basic (pKa ~ 8.0 – 8.5). Resonance stabilization allows the exocyclic amine to donate electron density to the ring nitrogens.

-

Implication: At physiological pH (7.4), a significant fraction of the molecule exists in the protonated (cationic) form, which aids solubility. However, at higher pH (>8.5), the neutral free base dominates, drastically reducing aqueous solubility.

-

Solubility Profile Summary

| Solvent | Solubility Estimate | State | Primary Interaction |

| DMSO | > 50 mM (> 10 mg/mL) | High | Dipolar aprotic disruption of crystal lattice. |

| Water (pH 7.0) | Moderate (< 1 mM)* | pH-Dependent | Hydrogen bonding (limited by hydrophobic phenyl ring). |

| Acidic Buffer (pH < 5) | High | Soluble | Ionic solvation of the protonated cation. |

| Ethanol | Moderate | Soluble | Amphiphilic solvation. |

*Note: Values are estimates for the free base. Salt forms (e.g., HCl) will exhibit significantly higher aqueous solubility.

Protocol A: Preparation of DMSO Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) for long-term storage.

The Solvent Choice: DMSO

Dimethyl sulfoxide (DMSO) is the industry standard because it dissolves both polar and non-polar domains.[1] However, DMSO is hygroscopic (absorbs water from air). Water contamination in DMSO stocks can cause compound degradation or precipitation over time.

Workflow Diagram: Stock Preparation

Figure 1: Critical workflow for preparing a stable DMSO Master Stock. Note the emphasis on anhydrous DMSO and visual QC.

Step-by-Step Methodology

-

Equilibration: Allow the vial of solid 5-(3-Methoxyphenyl)-1H-imidazol-2-amine to reach room temperature before opening. This prevents water condensation on the cold solid.

-

Weighing: Weigh the desired amount (e.g., 1–5 mg) into a glass vial. Avoid plastic microcentrifuge tubes for long-term storage if possible, as leachables can occur.

-

Calculation: Calculate the volume of DMSO required for a specific concentration (e.g., 10 mM).

-

Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Concentration (M)

-

-

Dissolution: Add anhydrous DMSO (≥99.9%).

-

Energy Input: Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 1–2 minutes. The energy from cavitation breaks intermolecular bonds that vortexing cannot.

-

Storage: Aliquot into single-use volumes (to avoid freeze-thaw cycles) and store at -20°C or -80°C.

Protocol B: Aqueous Dilution (The "Crash Out" Risk)

Objective: Dilute the DMSO stock into culture media or buffer without precipitating the compound.

The Mechanism of Precipitation

When a DMSO stock is added to water, the solvent environment changes instantly. The hydrophobic effect forces the methoxyphenyl group to aggregate. If the local concentration exceeds the kinetic solubility limit, the compound precipitates.

Best Practice: The "Jet" Method vs. Dropwise

-

Incorrect: Adding DMSO dropwise allows local supersaturation at the droplet interface, promoting crystal nucleation.

-

Correct (Jetting): Inject the DMSO stock rapidly into the center of the vortexing buffer. This ensures immediate dispersion before nuclei can form.

Pathway: Dilution & Stability Check

Figure 2: Decision tree for aqueous dilution. Direct injection is preferred for low concentrations; stepwise is safer for higher concentrations.

Experimental Protocol: Determination of Kinetic Solubility

Do not rely on literature values alone. Perform this self-validating protocol to determine the exact solubility limit in your specific assay buffer.

Materials:

-

10 mM DMSO Stock of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

-

PBS (pH 7.4) or Assay Media.

-

96-well UV-transparent plate.

-

Plate reader (Absorbance at 600 nm for turbidity, or 280 nm for concentration).

Procedure:

-

Prepare Buffer: Dispense 198 µL of PBS into a row of wells.

-

Spike: Add 2 µL of DMSO stock to the first well (1:100 dilution = 100 µM).

-

Serial Dilution: Perform a 2-fold serial dilution across the plate.

-

Incubation: Incubate at room temperature for 2 hours (Kinetic Solubility) or 24 hours (Thermodynamic Solubility).

-

Read: Measure Absorbance at 600 nm (OD600) .

-

Interpretation: An OD600 > 0.05 (above background) indicates precipitation/turbidity.

-

Result: The highest concentration with OD600 ~ 0 is your Maximum Soluble Concentration .

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Cloudiness on dilution | Concentration exceeds kinetic solubility. | Lower the final concentration or increase DMSO % (if assay tolerates up to 1%). |

| Loss of activity over time | Compound adhering to plastic. | Use "Low-Binding" plasticware or add 0.01% Triton X-100 to buffer. |

| Precipitation in Fridge | Temperature drop reduces solubility. | Always equilibrate assay plates to Room Temp or 37°C before adding cells/enzymes. |

| Yellowing of DMSO Stock | Oxidation of the amine. | Store under nitrogen/argon gas; ensure DMSO is anhydrous. |

References

- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text on solubility profiling).

-

Sigma-Aldrich. Handling and Solubility of Small Molecules.Link

-

Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole Derivatives. (Context on the chemical class properties). Link

-

PubChem. Compound Summary: 2-Aminoimidazole.[2] (Structural data source). Link

Sources

The 2-Aminoimidazole Scaffold in Kinase Inhibitor Discovery

From Marine Alkaloids to Clinical Candidates

Executive Summary

The 2-aminoimidazole (2-AI) moiety represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Originally identified in marine sponge alkaloids (e.g., Leucettamine B, Oroidin), this heterocycle has evolved into a critical pharmacophore for targeting the ATP-binding site of protein kinases. Its structural versatility allows it to function as a robust hinge-binder, mimicking the adenine ring of ATP through a Donor-Acceptor-Donor (D-A-D) hydrogen bonding motif. This guide details the structural rationale, synthetic methodologies, and experimental workflows for deploying 2-aminoimidazoles in drug discovery, with a focus on Src Family Kinases (SFKs) and DYRK/CLK inhibition.

Structural Basis of Inhibition: The Hinge Binder

The efficacy of 2-aminoimidazoles stems from their ability to form high-affinity interactions with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the catalytic domain.[1]

-

Adenine Mimicry: The 2-aminoimidazole ring is isosteric with the N1-C2-N3 portion of adenine.

-

H-Bonding Capability: It presents a versatile hydrogen bonding face.[1] Depending on the tautomeric state and substitution pattern, it can serve as a Donor-Acceptor-Donor (D-A-D) triad, interacting with the backbone carbonyls and amides of hinge residues (e.g., Met341 in c-Src or Leu83 in CDK2).

-

Tautomeric Adaptability: The 2-AI ring exists in equilibrium between amino and imino forms. This tautomeric fluidity allows the inhibitor to "adapt" to subtle geometric differences in the hinge region of various kinases, often improving affinity where rigid scaffolds fail.

Table 1: Physicochemical Properties of the 2-AI Scaffold

| Property | Value/Description | Relevance to Drug Discovery |

| H-Bond Donors (HBD) | 2-3 (Exocyclic NH₂, Ring NH) | Critical for hinge interaction (e.g., Glu/Met backbone). |

| H-Bond Acceptors (HBA) | 1 (Ring N) | Accepts H-bond from hinge backbone amide. |

| pKa (Conjugate Acid) | ~7.0 - 8.5 | Physiological ionization can improve solubility; tunable via substitution. |

| Tautomerism | Amino | Dynamic fit for induced-fit binding modes. |

| Ligand Efficiency (LE) | High | Small fragment size (MW ~83) allows for efficient growth vectors. |

Synthetic Strategies

Accessing diverse 2-aminoimidazole libraries requires robust synthetic routes.[2][3] While classical methods exist, modern transition-metal catalyzed approaches offer greater functionalization.

A. The "Workhorse" Method:

-Haloketone Condensation

The most widely used method for generating kinase-focused libraries is the condensation of

B. Modern Approach: Pd-Catalyzed Carboamination

For more complex substitution patterns, particularly those requiring simultaneous C-C and C-N bond formation, Palladium-catalyzed carboamination of

Case Study: Src Family Kinase (SFK) Inhibition

Src family kinases (c-Src, Fyn, Lyn) are major oncological targets.[4] The 2-aminoimidazole scaffold has been successfully optimized to inhibit these targets with nanomolar potency.

-

Discovery: Early hits were derived from marine alkaloids like Clathrodin.

-

Optimization: Researchers replaced the thiazole ring of Dasatinib (a marketed Src inhibitor) with a 2-aminoimidazole.

-

Result: The imidazole nitrogen acts as a crucial H-bond acceptor, while the exocyclic amine donates to the hinge. This substitution maintained potency while altering the selectivity profile, reducing off-target inhibition of metabolically relevant kinases.

Experimental Workflows

Protocol 1: Synthesis of 4-Aryl-2-Aminoimidazole (Library Standard)

Objective: Synthesize a core scaffold for SAR exploration. Scope: Applicable to diverse aryl ketones.

-

Reagents:

- -Bromoacetophenone derivative (1.0 equiv)

- -Acetylguanidine (1.2 equiv) or Boc-guanidine

-

Acetonitrile (MeCN)

-

Triethylamine (Et

N)

-

Procedure:

-

Step 1 (Condensation): Dissolve the

-bromoacetophenone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in MeCN (0.2 M). -

Step 2: Add

-acetylguanidine and Et -

Step 3: Reflux the mixture for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the bromide.

-

Step 4 (Deprotection/Cyclization): If using acetylguanidine, the intermediate may require acidic hydrolysis (HCl/MeOH, reflux 1h) to remove the acetyl group and fully aromatize if not spontaneous.

-

Step 5 (Purification): Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

-

Validation: Confirm structure via

H-NMR (characteristic singlet for imidazole C5-H at

-

Protocol 2: FRET-Based Kinase Biochemical Assay

Objective: Determine IC

-

Reagents:

-

Recombinant c-Src kinase domain.

-

Fluorescein-labeled Poly-GT substrate.

-

ATP (at

, typically 10 -

Tb-labeled anti-phosphotyrosine antibody.

-

-

Procedure:

-

Step 1: Prepare 3x serial dilutions of the 2-AI inhibitor in DMSO.

-

Step 2: Add 5

L of inhibitor to a 384-well plate. -

Step 3: Add 10

L of Enzyme/Substrate mix (Kinase buffer: 50 mM HEPES pH 7.5, 10 mM MgCl -

Step 4: Initiate reaction with 5

L of ATP solution. -

Step 5: Incubate at RT for 60 minutes.

-

Step 6: Stop reaction with 20

L EDTA/Tb-Antibody detection mix. -

Step 7: Read on a TR-FRET compatible plate reader (Ex: 340 nm, Em: 495/520 nm).

-

-

Analysis:

-

Calculate the ratio of 520 nm (Tb) to 495 nm (Fluorescein).

-

Plot % Inhibition vs. log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC

.

-

Visualizations

Diagram 1: Src Signaling Pathway & Inhibition

Description: This diagram illustrates the downstream signaling of c-Src and the point of intervention by 2-aminoimidazole inhibitors.

Diagram 2: 2-Aminoimidazole "Design-Make-Test" Workflow

Description: The iterative cycle for optimizing the 2-AI scaffold from marine hit to lead compound.

References

-

Marine-Derived 2-Aminoimidazolone Alkaloids.[5] Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases. Source: Journal of Natural Products (2017) URL:[Link]

-

Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. Source: ChemMedChem (2015) URL:[Link]

-

Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Source: International Journal of Molecular Sciences (2019) URL:[Link]

-

Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Source: Organic Letters (2014) URL:[Link]

-

An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Source: Molecules (2020) URL:[Link]

-

Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2016) URL:[Link]

Sources

- 1. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

5-(3-Methoxyphenyl)-1H-imidazol-2-amine hydrogen bond donor acceptor count

An In-Depth Technical Guide to the Hydrogen Bond Donor and Acceptor Properties of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

This guide provides a detailed analysis of the hydrogen bonding potential of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a critical parameter for researchers, scientists, and drug development professionals. Understanding a molecule's ability to form hydrogen bonds is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Hydrogen bonds are non-covalent interactions of paramount importance in biological systems. They govern the structure of macromolecules like proteins and nucleic acids, and critically, they mediate the interaction between a drug molecule and its biological target. The ability of a compound to act as a hydrogen bond donor or acceptor directly influences its solubility, permeability, and binding affinity.[1][2]

In the early stages of drug discovery, a molecule's hydrogen bonding capacity is a key consideration in assessing its "drug-likeness." A widely accepted framework for this assessment is Lipinski's Rule of Five, which provides guidelines for the physicochemical properties of orally bioavailable drugs.[3][4][5] This guide will apply these principles to elucidate the hydrogen bond donor and acceptor count of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

Molecular Structure Analysis of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

To accurately determine the hydrogen bond donor and acceptor count, a thorough understanding of the molecule's structure is essential. The chemical structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine (PubChem CID: 17914985) is presented below.[6]

Caption: 2D structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine.

The molecule consists of an imidazole ring substituted with an amine group at the 2-position and a 3-methoxyphenyl group at the 5-position.

Methodology for Determining Hydrogen Bond Donor and Acceptor Count

The enumeration of hydrogen bond donors and acceptors is guided by the principles laid out in Lipinski's Rule of Five.[4][5] This widely adopted heuristic in drug discovery provides a simple yet effective method for this calculation.

Hydrogen Bond Donors: These are defined as the total number of nitrogen-hydrogen (N-H) and oxygen-hydrogen (O-H) bonds within the molecule.

Hydrogen Bond Acceptors: These are defined as the total count of nitrogen and oxygen atoms in the molecule, regardless of their hybridization state or whether they are already participating as donors.

The following workflow outlines the systematic process for determining these counts.

Caption: Workflow for Hydrogen Bond Donor and Acceptor Enumeration.

Results: Hydrogen Bond Properties of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Applying the described methodology to the structure of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine yields the following results:

Hydrogen Bond Donor Count

-

Imidazole Ring N-H: The imidazole ring contains one nitrogen atom bonded to a hydrogen atom. (1 donor)

-

Amine Group N-H: The exocyclic amine group at the 2-position has a nitrogen atom bonded to two hydrogen atoms. (2 donors)

-

Oxygen-Hydrogen Bonds: There are no hydroxyl groups in the molecule. (0 donors)

Total Hydrogen Bond Donors = 1 + 2 = 3

Hydrogen Bond Acceptor Count

-

Nitrogen Atoms: The molecule contains three nitrogen atoms (two in the imidazole ring and one in the amine group). (3 acceptors)

-

Oxygen Atoms: The methoxy group contains one oxygen atom. (1 acceptor)

Total Hydrogen Bond Acceptors = 3 + 1 = 4

The following diagram visually identifies the donor and acceptor sites on the molecule.

Caption: Hydrogen Bond Donors and Acceptors in the subject molecule.

Summary and Implications for Drug Development

The hydrogen bond donor and acceptor counts for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine are summarized in the table below.

| Parameter | Count | Lipinski's Rule of Five Guideline | Compliance |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

The analysis reveals that 5-(3-Methoxyphenyl)-1H-imidazol-2-amine fully complies with the hydrogen bonding criteria of Lipinski's Rule of Five.[1][3][4] This suggests that the molecule possesses a favorable profile for oral bioavailability, as an excessive number of hydrogen bond donors and acceptors can negatively impact membrane permeability.

For drug development professionals, this information is critical for several reasons:

-

Lead Optimization: In a lead optimization campaign, maintaining the hydrogen bond donor and acceptor counts within these favorable ranges is a key objective when modifying a chemical scaffold to improve potency or selectivity.

-

In Silico Modeling: These values are essential inputs for computational models that predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Structure-Activity Relationship (SAR) Studies: Understanding the role of each donor and acceptor site in binding to a biological target can guide the design of more effective analogs.

Conclusion

A systematic analysis based on established principles of medicinal chemistry reveals that 5-(3-Methoxyphenyl)-1H-imidazol-2-amine has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4. These values are well within the guidelines for developing orally bioavailable drugs, making this molecular scaffold an interesting starting point for further investigation in drug discovery programs. The presented methodology provides a robust and replicable approach for the characterization of hydrogen bonding properties of small molecules.

References

-

Sygnature Discovery. The Rule of 5 - Two decades later. [Link]

-

bioaccess. Mastering Lipinski Rules for Effective Drug Development. [Link]

-

Wikipedia. Lipinski's rule of five. [Link]

-

Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]

-

TIU Lecture Notes. lipinski rule of five. [Link]

-

PubChem. 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. [Link]

Sources

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 3. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 5-(3-Methoxyphenyl)-1H-imidazol-2-amine | C10H11N3O | CID 17914985 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust HPLC-Based Purification Strategy for 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

Abstract

This application note provides a comprehensive, step-by-step guide for the purification of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine, a key heterocyclic intermediate in pharmaceutical research and development. Due to the basic nature of the imidazole and amine functionalities, this compound presents specific challenges for chromatographic purification, primarily concerning peak shape and resolution. We detail a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, beginning with analytical-scale method development and culminating in a linearly scalable preparative protocol. The causality behind the selection of stationary phase, mobile phase composition, and other critical parameters is thoroughly explained to provide researchers with a foundational understanding for adapting this method to similar basic compounds.

Introduction and Compound Overview

5-(3-Methoxyphenyl)-1H-imidazol-2-amine is a substituted imidazole derivative of significant interest in medicinal chemistry. The imidazole core is a common scaffold in many biologically active molecules.[1] Achieving high purity (>99%) of such intermediates is paramount for accurate downstream biological screening and ensuring the integrity of subsequent synthetic steps.

The primary challenge in the HPLC purification of this molecule stems from its chemical structure. It contains two basic nitrogen centers: the imidazole ring and the 2-amino group. These basic sites can interact strongly with acidic residual silanol groups on the surface of traditional silica-based stationary phases, leading to significant peak tailing, poor resolution, and reduced recovery.[2] Therefore, a successful purification strategy must actively mitigate these undesirable interactions.

This guide establishes a systematic workflow, from small-scale method scouting to preparative-scale isolation, ensuring high purity and yield.

Compound Properties: 5-(3-Methoxyphenyl)-1H-imidazol-2-amine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | PubChem[3] |

| Molecular Weight | 189.22 g/mol | PubChem[3] |

| Structure |  | PubChem[3] |

| Predicted pKa | ~6.5-7.5 (imidazole moiety), ~5.0-6.0 (2-amino group) | Estimated based on similar structures[4][5] |

| UV Absorbance | Strong chromophore due to aromatic and imidazole rings | Estimated λmax ~210-230 nm and ~270-290 nm |

| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO | General property of similar small molecules |

HPLC Method Development Strategy: A Rationale

Our strategy is centered on Reversed-Phase HPLC (RP-HPLC) due to its versatility and applicability to a wide range of organic molecules. The key to success lies in controlling the analyte's ionization state and minimizing secondary interactions with the stationary phase.

Workflow for HPLC Purification

The overall process follows a logical progression from analytical method development to preparative scale-up, ensuring efficiency and minimizing waste of valuable material.[6]

Figure 1: Workflow from analytical development to final pure product.

Stationary Phase Selection

The choice of stationary phase is critical. For basic analytes, interactions with acidic silanols (Si-OH) on the silica backbone are the primary cause of peak tailing.[7]

-

Recommendation: A modern, high-purity, end-capped C18 column is the preferred choice. End-capping chemically converts most of the accessible silanol groups into less reactive siloxane ethers, creating a more inert surface.

-

Rationale: The C18 ligand provides strong hydrophobic interactions with the methoxyphenyl ring of the analyte.[8] High-purity silica minimizes metal impurities that can also chelate with the analyte, while dense bonding and end-capping ensure a surface shielded from deleterious secondary interactions.

-

Alternative: A Phenyl-Hexyl phase could also be considered. This phase offers alternative selectivity through pi-pi interactions with the analyte's aromatic systems, which can be beneficial if impurities are structurally similar.[9]

Mobile Phase Optimization

The mobile phase must serve two purposes: elute the compound and control its ionization to ensure good peak shape.[10]

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers. ACN is generally preferred as it provides lower viscosity (leading to higher efficiency) and better UV transparency.

-

pH Control: This is the most crucial parameter. To achieve sharp, symmetrical peaks for a basic compound, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte's conjugate acid. This ensures the analyte is fully protonated and exists as a single, positively charged species (BH⁺). This protonated form is repelled by any residual protonated silanols (Si-OH₂⁺) at low pH, further improving peak shape.

-

Recommended Modifier: Formic acid (FA) at a concentration of 0.1% (v/v) is an excellent choice. It typically lowers the aqueous mobile phase pH to ~2.7, which is sufficient to fully protonate the imidazole and amine moieties. It is also volatile, making it compatible with mass spectrometry (MS) and easy to remove from the final product.[11] Triethylamine (TEA) can also be used as a modifier at higher pH to act as a competing base, but acidic modifiers are often more effective and simpler to implement for this type of compound.[7][12]

Detector Wavelength

Based on the compound's structure, which includes a substituted benzene ring and an imidazole ring, strong UV absorbance is expected.

-

Recommendation: Monitor at two wavelengths: a lower wavelength around 220 nm for high sensitivity to detect all potential impurities, and a higher wavelength around 280 nm where the parent compound is likely to have a strong, more selective absorbance. The final choice should be confirmed by a UV-Vis scan of an analytical sample.[13]

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals and operating HPLC systems.

Protocol 1: Analytical Method Development

Objective: To establish optimal separation conditions (gradient, flow rate) on a small scale.

1. Materials and Instrumentation:

- HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) or multi-wavelength UV detector.

- Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna).

- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

- Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

- Sample Solution: Prepare a stock solution of the crude 5-(3-Methoxyphenyl)-1H-imidazol-2-amine at ~1 mg/mL in Methanol. Filter through a 0.45 µm syringe filter before injection.

2. Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Injection Volume | 5-10 µL | Avoids column overloading on an analytical scale. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | 220 nm & 280 nm | For comprehensive impurity profiling and selective detection. |

| Gradient Program | See table below | A broad gradient to elute compounds with a wide range of polarities. |

3. Scouting Gradient Program:

| Time (min) | % Mobile Phase B (ACN w/ 0.1% FA) |

| 0.0 | 5 |

| 20.0 | 95 |

| 25.0 | 95 |

| 25.1 | 5 |

| 30.0 | 5 |

4. Optimization:

- Run the scouting gradient with the sample solution.

- Identify the retention time (t_R) of the target compound.

- Adjust the gradient to increase resolution around the target peak. For example, if the peak elutes at 12 minutes (~52% B), create a shallower gradient from 40% to 65% B over 15 minutes. This will better separate the main peak from closely eluting impurities.

Protocol 2: Preparative Scale-Up and Purification

Objective: To purify a larger quantity of the target compound based on the optimized analytical method.

1. Materials and Instrumentation:

- Preparative HPLC System: Equipped with high-flow pumps, an appropriate injector (manual or auto), a preparative-scale column, a UV detector with a preparative flow cell, and a fraction collector.

- Preparative Column: Same stationary phase as the analytical column (e.g., C18, 10 µm), with dimensions appropriate for the desired loading (e.g., 21.2 x 250 mm or 50 x 250 mm).

- Mobile Phases: Same as analytical, prepared in larger volumes.

- Crude Sample: Dissolve in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with Mobile Phase A until just before precipitation occurs. Ensure the final solution is fully dissolved and filtered. This minimizes solvent effects on the chromatography.[14]

2. Scale-Up Calculations: The goal is to maintain the same linear velocity and gradient profile as the analytical run.[15][16] The scaling factor (SF) is based on the ratio of the column cross-sectional areas.

-

Scaling Factor (SF) = (d_prep² / d_anal²)

-

Where d_prep is the internal diameter of the preparative column and d_anal is the internal diameter of the analytical column.

-

Example: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column gives SF = (21.2² / 4.6²) ≈ 21.2.

-

-

Preparative Flow Rate (F_prep) = F_anal × SF

-

Example: 1.0 mL/min × 21.2 = 21.2 mL/min .

-

-

Preparative Injection Volume (V_prep) = V_anal × SF

-

This provides a starting point for a loading study. The maximum loading should be determined experimentally to avoid loss of resolution.[14]

-

-

Gradient Time: If column lengths are the same, the gradient times remain the same.

3. Preparative Method Parameters (Example for a 21.2 x 250 mm column):

| Parameter | Scaled Setting |

| Flow Rate | 21.2 mL/min |

| Injection Volume | Start with ~200 µL (from 10 µL analytical), then increase based on loading study. |

| Column Temperature | 30 °C |

| Detection | 280 nm (for triggering fraction collection) |

| Gradient Program | Same time points as the optimized analytical method. |

4. Purification and Analysis:

- Equilibrate the preparative column with the starting mobile phase composition for at least 5 column volumes.

- Perform a blank run (injecting sample solvent only) to ensure a clean baseline.

- Inject the crude sample solution.

- Collect fractions based on the UV signal of the target peak. Modern systems allow for automated collection triggered by slope and threshold.

- After the run, analyze small aliquots of the key fractions using the analytical HPLC method to confirm purity.

- Pool the fractions that meet the required purity specification (e.g., >99%).

- Remove the organic solvent and water via rotary evaporation and/or lyophilization to yield the final, pure compound.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Severe Peak Tailing | Insufficient mobile phase acidity; secondary interactions with silanols. | Ensure 0.1% formic acid is in both mobile phases. Consider a column specifically designed for basic compounds. Try adding 10-20 mM ammonium formate as a buffer. |

| Poor Resolution | Gradient is too steep; column is overloaded. | Optimize the analytical gradient to be shallower around the target peak. Perform a loading study to determine the maximum sample mass before resolution is lost.[14] |

| Split Peaks | Sample solvent is too strong ("solvent effect"); column fouling or void. | Dissolve the sample in a solvent as weak as possible, ideally the initial mobile phase. Reverse-flush the column; if the problem persists, replace the column. |

| Precipitation on Injection | Sample is not soluble in the initial mobile phase. | Decrease the concentration of the sample stock solution. Increase the percentage of organic solvent at the start of the gradient (e.g., start at 10-15% B instead of 5%).[14] |

Conclusion

The purification of 5-(3-Methoxyphenyl)-1H-imidazol-2-amine can be successfully and efficiently achieved using a systematic RP-HPLC approach. The key to mitigating the challenges posed by its basic functional groups is the use of a low-pH, formic acid-modified mobile phase in conjunction with a high-quality, end-capped C18 stationary phase. The detailed protocols for analytical method development and preparative scale-up provided in this note offer a reliable and scalable workflow, enabling researchers to obtain this valuable intermediate with high purity, suitable for the rigorous demands of drug discovery and development.

References

-

Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. Available at: [Link][14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17914985, 5-(3-Methoxyphenyl)-1H-imidazol-2-amine. PubChem. Available at: [Link][3]

-

Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

-

SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Available at: [Link][17]

-

Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available at: [Link][18]

-

Restek. (2019). Choosing Your LC Stationary Phase. Available at: [Link][9]

-

American Pharmaceutical Review. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available at: [Link][12]

-